8-Bromoxanthosine

Description

Contextualization within Nucleoside Analog Research

Nucleoside analogs are chemically modified versions of natural nucleosides, the fundamental building blocks of DNA and RNA. nih.gov This class of compounds has been a cornerstone of antiviral and anticancer therapy for decades. biorxiv.orgosti.gov By mimicking natural nucleosides, these analogs can interfere with the replication of viral genomes or the proliferation of cancer cells. nih.gov

Within this broad research area, 8-Bromoxanthosine and other 8-bromopurine nucleosides function as crucial intermediates. fiu.edumdpi.com The bromine atom at the C-8 position makes the purine (B94841) ring susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. nih.gov This chemical reactivity is exploited by researchers to create novel nucleoside derivatives with potentially enhanced biological activities or specific properties for studying biological systems. For instance, 8-bromopurine nucleosides are key precursors for synthesizing fluorescently labeled nucleosides, which are instrumental in molecular biology for tracking nucleic acid dynamics. mdpi.com Furthermore, the investigation of 8-bromopurine derivatives helps in understanding the structural and functional consequences of modifications at the C8-position of purines, which can influence the conformation of nucleic acid structures. osti.gov

Overview of Xanthosine (B1684192) and Purine Pathway Intersections in Biochemical Studies

To appreciate the significance of this compound, it is essential to understand the biochemical role of its parent compound, xanthosine. Xanthosine is a naturally occurring nucleoside composed of the purine base xanthine (B1682287) linked to a ribose sugar. wikipedia.org It is a pivotal intermediate in purine metabolism, a complex network of pathways responsible for the synthesis and breakdown of purine nucleotides. ontosight.ai

Purine metabolism involves both de novo synthesis, where purines are built from simpler precursors, and salvage pathways, which recycle pre-existing bases and nucleosides. Xanthosine monophosphate (XMP) is a key intermediate formed from inosine (B1671953) monophosphate (IMP) by the enzyme IMP dehydrogenase. wikipedia.org XMP can then be converted to guanosine (B1672433) monophosphate (GMP), a precursor for GTP and a building block of RNA. wikipedia.org

Alternatively, xanthosine can be formed through the degradation of guanine (B1146940) nucleotides. researchgate.net For example, guanosine can be converted to xanthosine by guanosine deaminase. researchgate.net The biosynthesis of xanthosine is a tightly regulated process to maintain a proper balance of purine nucleotides. ontosight.ai In some organisms, like tea and coffee plants, xanthosine is a direct precursor for the biosynthesis of purine alkaloids such as caffeine. wikipedia.orgoup.com The central role of xanthosine in these pathways makes its analogs, like this compound, valuable tools for studying the enzymes involved in purine metabolism. ontosight.ai

| Key Intermediates in Purine Metabolism |

| Inosine Monophosphate (IMP) |

| Xanthosine Monophosphate (XMP) |

| Guanosine Monophosphate (GMP) |

| Adenosine Monophosphate (AMP) |

Historical Perspective of 8-Bromopurine Nucleoside Investigations

The study of 8-bromopurine nucleosides has a long history rooted in the quest to synthesize modified nucleosides with novel biological activities. The introduction of a bromine atom at the 8-position of the purine ring was found to be a versatile strategy for creating a reactive handle for further chemical transformations. nih.gov Early methods for the bromination of purine nucleosides often involved direct reaction with bromine under various conditions. mdpi.com Over the years, more efficient and milder brominating agents have been developed, such as N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), allowing for the synthesis of 8-bromopurine nucleosides in higher yields and under more controlled conditions. fiu.edunih.govfiu.edu

These synthetic advancements have enabled a wide range of investigations. For example, 8-bromopurine nucleosides have been used to synthesize 8,2'-thioanhydropurine nucleosides, a class of compounds with constrained conformations that are useful for studying structure-activity relationships. cdnsciencepub.com The palladium-catalyzed cross-coupling reactions of 8-bromopurine nucleosides have been extensively explored to introduce various substituents at the 8-position, leading to the creation of diverse libraries of nucleoside analogs for biological screening. nih.gov The study of the one-electron reduction of 8-bromopurine nucleosides using techniques like pulse radiolysis has provided insights into the mechanisms of DNA damage and repair. The debromination of these compounds can lead to the formation of purinyl radicals, which are important intermediates in these processes.

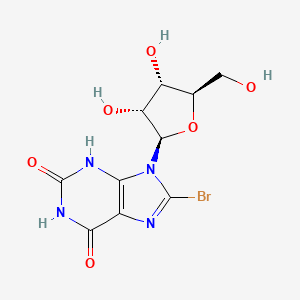

Structure

3D Structure

Properties

CAS No. |

3001-46-5 |

|---|---|

Molecular Formula |

C10H11BrN4O6 |

Molecular Weight |

363.12 g/mol |

IUPAC Name |

8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione |

InChI |

InChI=1S/C10H11BrN4O6/c11-9-12-3-6(13-10(20)14-7(3)19)15(9)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H2,13,14,19,20)/t2-,4-,5-,8-/m1/s1 |

InChI Key |

YLAPSBFYSPSPLA-UMMCILCDSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=O)N3)N=C2Br)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=O)N3)N=C2Br)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 8 Bromoxanthosine

Direct Halogenation Approaches for 8-Bromoxanthosine Synthesis

The most direct and common method for the synthesis of this compound is through the electrophilic halogenation of its precursor, xanthosine (B1684192). researchgate.netorganic-chemistry.org This approach leverages the reactivity of the C8 position of the purine (B94841) ring, which is susceptible to electrophilic attack.

A well-established procedure involves the treatment of xanthosine with bromine in an aqueous solution. researchgate.net Specifically, reacting xanthosine with saturated bromine-water provides a direct and efficient route to this compound. researchgate.net This method is favored for its straightforward nature and good yields. The reaction proceeds by the electrophilic addition of bromine to the electron-rich purine ring, followed by the elimination of hydrogen bromide to restore aromaticity, resulting in the desired 8-bromo-substituted product.

Alternative brominating agents and conditions have also been explored to optimize this transformation. For instance, N-bromosuccinimide (NBS) in conjunction with a catalytic amount of an acid or in a suitable solvent can be employed for the bromination of activated aromatic systems. organic-chemistry.org While the direct use of bromine-water is a standard method, the use of NBS can offer milder reaction conditions and improved selectivity in some cases. organic-chemistry.org

The general reaction scheme for the direct bromination of xanthosine is presented below:

Xanthosine + Br₂ → this compound + HBr

This direct halogenation strategy is not only applicable to xanthosine but has also been successfully used for the synthesis of other 8-bromopurine nucleosides, such as 8-bromo-2′-deoxyguanosine. researchgate.net The reactivity of the purine nucleus towards electrophilic substitution makes this a versatile and fundamental transformation in purine chemistry.

Nucleophilic Displacement Reactions on the Bromine Moiety

The bromine atom at the C8 position of this compound serves as a versatile handle for further chemical modifications through nucleophilic substitution reactions. researchgate.netpdx.edubyjus.com This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse 8-substituted xanthosine derivatives. The carbon-bromine bond at the C8 position is susceptible to attack by various nucleophiles, leading to the displacement of the bromide ion, which is a good leaving group. pdx.edubyjus.com

A prominent application of this reactivity is the synthesis of 8-aminoxanthosine and its substituted analogues. researchgate.net Treatment of this compound with ammonia (B1221849) or primary and secondary amines leads to the corresponding 8-amino or 8-substituted-amino purine ribonucleosides. researchgate.net These reactions are typically carried out by heating the reactants in a suitable solvent.

The general mechanism for these reactions is a nucleophilic aromatic substitution. The nucleophile attacks the electron-deficient C8 carbon, forming a transient intermediate, which then expels the bromide ion to yield the final product.

| Nucleophile | Resulting 8-Substituted Xanthosine Derivative |

| Ammonia (NH₃) | 8-Aminoxanthosine |

| Primary Amine (R-NH₂) | 8-(Alkyl/Aryl)aminoxanthosine |

| Secondary Amine (R₂NH) | 8-(Dialkyl/Diaryl)aminoxanthosine |

| Thiolates (RS⁻) | 8-Thioether-substituted xanthosine |

| Alkoxides (RO⁻) | 8-Alkoxy-substituted xanthosine |

The efficiency of these displacement reactions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles will generally react more readily. libretexts.org The choice of solvent is also critical; polar aprotic solvents can enhance the rate of SN2-type reactions by solvating the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus increasing its reactivity. pdx.edu

Furthermore, studies on the reduction of this compound have shown that the reaction pathway is dependent on the charge of the parent bromopurine. nih.govunc.edu This suggests that the electronic environment of the purine ring plays a crucial role in its reactivity towards nucleophilic attack and other transformations.

Formation of Dimeric and Cyclo-Derivatives through Photochemical Routes

Photochemical reactions provide a unique avenue for the synthesis of complex molecular architectures from this compound that are often inaccessible through conventional thermal methods. msu.eduwikipedia.org These reactions, initiated by the absorption of light, can lead to the formation of high-energy intermediates that undergo subsequent transformations to yield dimeric and cyclo-derivatives. msu.eduwikipedia.org

The photochemical behavior of 8-bromopurine nucleosides, including this compound, has been a subject of interest. Upon irradiation, the carbon-bromine bond can undergo homolytic cleavage, generating a purinyl radical and a bromine radical. This highly reactive purinyl radical can then participate in various follow-up reactions.

One potential outcome is the dimerization of the purinyl radicals, leading to the formation of a direct carbon-carbon bond between two xanthosine units. While specific studies on the direct photochemical dimerization of this compound are not extensively detailed in the provided context, the formation of dimers is a known reaction pathway for radicals. For instance, studies on 8-bromoguanosine (B14676) have shown the formation of dimers, albeit through a hemideprotonation-induced process. irb.hr

Another significant photochemical transformation is the intramolecular cyclization, leading to the formation of cyclo-derivatives. In related 8-bromopurine nucleosides like 8-bromo-2'-deoxyinosine, photochemical methods have been successfully employed to synthesize 5',8-cyclo-2'-deoxyinosine. acs.org This reaction involves the intramolecular abstraction of a hydrogen atom from the C5' position of the ribose sugar by the C8 purinyl radical, followed by radical-radical recombination to form a new carbon-carbon bond between C8 and C5'. This process results in a rigid, cyclized nucleoside analogue. Theoretical studies suggest that the electron adducts of 8-bromoguanine (B1384121) derivatives can lead to the formation of such cyclized products. acs.org

The general pathway for the formation of 5',8-cyclo-xanthosine derivatives via a photochemical route can be envisioned as follows:

Photoexcitation: this compound absorbs UV light, leading to the homolytic cleavage of the C-Br bond to form a C8-purinyl radical.

Intramolecular Hydrogen Abstraction: The C8-purinyl radical abstracts a hydrogen atom from the C5' position of the ribose moiety, generating a C5'-radical.

Cyclization: The C8-purinyl radical and the C5'-radical combine to form a covalent bond, yielding the 5',8-cyclo-xanthosine derivative.

These photochemical routes offer a powerful tool for creating structurally constrained nucleoside analogues, which are valuable for studying nucleic acid structure and function. The formation of these derivatives can also be influenced by the presence of photosensitizers, which can facilitate the initial energy transfer process. beilstein-journals.org

Strategies for Stereochemical Control in Synthesis and Derivatization

Controlling the stereochemistry during the synthesis and derivatization of this compound is crucial, as the spatial arrangement of atoms can significantly impact the biological activity and physical properties of the resulting molecules. unipv.itnumberanalytics.com The ribose sugar component of xanthosine contains multiple chiral centers, and maintaining or intentionally altering their configuration requires carefully designed synthetic strategies.

During the initial synthesis of this compound from xanthosine, the stereochemistry of the ribose moiety is typically preserved. The direct bromination occurs at the achiral purine base and does not affect the chiral centers of the sugar. However, when synthesizing xanthosine itself or its derivatives from simpler precursors, stereochemical control is paramount. Glycosylation reactions, where the purine base is coupled to a ribose derivative, are a key step where stereoselectivity is critical. The use of chiral catalysts or specific protecting group strategies on the ribose can direct the formation of the desired β-anomer, which is the naturally occurring configuration in nucleosides. researchgate.net

In the derivatization of this compound, particularly through nucleophilic substitution at the C8 position, the existing stereocenters of the ribose can influence the stereochemical outcome of reactions at other parts of the molecule. This is known as substrate-controlled stereoselectivity. youtube.com While the reaction at C8 itself does not create a new stereocenter, if the incoming nucleophile possesses its own chiral centers, diastereomers can be formed.

To achieve high levels of stereochemical control in such cases, several strategies can be employed: researchgate.net

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the nucleophile or the xanthosine molecule to direct the approach of the reactants from a specific face, leading to the preferential formation of one diastereomer. numberanalytics.comyoutube.com After the reaction, the auxiliary is removed.

Chiral Catalysts: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can create a chiral environment around the reactants, favoring the formation of one stereoisomer over another. numberanalytics.com

Stereoselective Reagents: Employing reagents that are themselves chiral can induce stereoselectivity in the reaction.

The choice of strategy depends on the specific transformation being carried out. For instance, in reactions involving the modification of the ribose sugar itself, protecting group manipulations and the use of stereoselective reducing or oxidizing agents are common approaches to control the stereochemistry of newly formed chiral centers. The development of analytical methods, such as HPLC with chiral columns or NMR spectroscopy, is also essential to verify the stereochemical purity of the synthesized compounds. unipv.it

Biochemical Interactions and Enzymatic Modulation by 8 Bromoxanthosine

Interaction with Xanthine (B1682287) Oxidase

8-Bromoxanthosine has been identified as a notable inhibitor of xanthine oxidase, a key enzyme in purine (B94841) catabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.

Research has demonstrated that this compound acts as an inhibitor of xanthine oxidase with a reported inhibition constant (Ki) of approximately 400 microMolar. The mode of inhibition is characterized as uncompetitive with respect to the substrate xanthine and noncompetitive concerning molecular oxygen. This suggests that this compound does not directly compete with xanthine for the active site in the oxidized form of the enzyme but rather interacts with an enzyme-substrate complex or a subsequent intermediate.

Table 1: Inhibition Kinetics of this compound on Xanthine Oxidase

| Parameter | Value | Type of Inhibition (vs. Xanthine) | Type of Inhibition (vs. O2) |

|---|---|---|---|

| Ki | ~400 µM | Uncompetitive | Noncompetitive |

The inhibitory action of this compound is intimately linked to its interaction with the molybdenum cofactor at the active site of xanthine oxidase. Studies have revealed that this compound exhibits preferential binding to the fully reduced form of the molybdenum center (MoIV). The dissociation constant (Kd) for the oxidized enzyme is 1.5 mM, whereas for the reduced enzyme, it is significantly lower at 18 microM. This strong preference for the reduced state of the enzyme's active site is a key feature of its inhibitory mechanism. This preferential binding leads to a notable increase in the oxidation-reduction potentials of the molybdenum center.

Table 2: Dissociation Constants of this compound for Xanthine Oxidase Redox States

| Enzyme Redox State | Dissociation Constant (Kd) |

|---|---|

| Oxidized (MoVI) | 1.5 mM |

| Reduced (MoIV) | 18 µM |

Consistent with its binding preference, this compound dramatically slows the rate of enzyme reduction by xanthine. While it has only a minor effect on the reaction of the already reduced enzyme with oxygen, its primary impact is on the reductive half-reaction of the catalytic cycle. This significant decrease in the reduction rate confirms that the inhibition mechanism involves a direct interaction with the molybdenum center of xanthine oxidase.

Modulation of Purine Pathway Enzymes

As a purine analog, this compound has the potential to interact with other enzymes involved in the intricate purine biosynthesis and salvage pathways. Key enzymes in this pathway, such as IMP dehydrogenase and GMP synthetase, utilize purine substrates for the synthesis of guanine (B1146940) nucleotides. While specific inhibitory or modulatory effects of this compound on these enzymes are not extensively detailed in the available literature, the known substrate promiscuity of these enzymes suggests a potential for interaction. For instance, IMP dehydrogenase is known to be inhibited by various purine analogs, leading to a depletion of guanine nucleotides. creative-biolabs.com Similarly, GMP synthetase, which converts xanthosine (B1684192) monophosphate (XMP) to GMP, could theoretically be influenced by a xanthosine analog. nih.gov However, direct experimental evidence detailing the specific kinetics and mode of action of this compound on these particular enzymes is not presently available.

Mechanistic Insights into Interference with Nucleic Acid Biosynthesis Pathways

The biosynthesis of nucleic acids (DNA and RNA) is critically dependent on a steady supply of purine and pyrimidine (B1678525) nucleotides. creative-biolabs.com Compounds that interfere with the enzymes of the purine biosynthesis pathway can, therefore, indirectly inhibit nucleic acid synthesis by depleting the necessary precursors. Given this compound's demonstrated interaction with xanthine oxidase and its potential to modulate other purine pathway enzymes, it is plausible that it could interfere with nucleic acid biosynthesis. Inhibition of enzymes like IMP dehydrogenase by a purine analog can lead to a reduction in the guanine nucleotide pool, which is essential for both RNA and DNA synthesis. creative-biolabs.com This depletion can disrupt the normal processes of transcription and replication. The precise and direct mechanisms by which this compound might interfere with nucleic acid synthesis, such as through direct incorporation into DNA or RNA or by specific inhibition of polymerases, have not been clearly elucidated in scientific literature.

Mechanistic Investigations of 8 Bromoxanthosine Reactivity

One-Electron Reduction Pathways in Aqueous Environments

The one-electron reduction of 8-bromoxanthosine in aqueous solutions is a complex process influenced by the surrounding environment, most notably the pH. The reaction can proceed through different mechanistic routes, primarily sequential electron-transfer–proton-transfer (ET-PT) and concerted electron–proton-transfer (EPT) pathways. acs.orgnih.govresearchgate.net The prevalence of one pathway over the other is largely dictated by the protonation state of the this compound molecule. acs.orgresearchgate.netnih.gov

Sequential Electron-Transfer–Proton-Transfer (ET-PT) Routes

In a sequential ET-PT mechanism, the electron transfer and proton transfer occur in distinct, consecutive steps. nih.gov For this compound, this pathway is favored for the neutral and protonated forms of the molecule. nih.gov The initial step involves the addition of a hydrated electron (eaq-) to the this compound molecule, forming a transient radical anion. This is followed by a subsequent protonation event. acs.org Density functional theory (DFT) calculations support the favorability of the ET-PT pathway for the neutral species. acs.org This stepwise process avoids the formation of energetically unfavorable intermediates that would arise from a concerted mechanism under these specific protonation states. nih.gov

Concerted Electron–Proton-Transfer (EPT) Mechanisms

The concerted EPT mechanism, also referred to as proton-coupled electron transfer (PCET), involves the simultaneous transfer of an electron and a proton in a single kinetic step. nih.govunc.edu This pathway becomes the preferred route for the anionic form of this compound. acs.orgnih.gov When this compound exists as a monoanion, the concerted mechanism allows the system to bypass the formation of a high-energy dianion intermediate that would be generated in a stepwise ET-PT reaction. nih.gov Both experimental studies using pulse radiolysis and theoretical calculations have substantiated the operation of the EPT mechanism for the anionic species. acs.orgnih.govresearchgate.net

Influence of Protonation State on Reaction Pathways

The protonation state of this compound is a critical determinant of its reduction pathway. acs.orgresearchgate.netnih.gov The charge on the parent this compound molecule dictates whether the reaction will proceed via a sequential or concerted mechanism. nih.gov

| Protonation State of this compound | Favored Reduction Pathway |

| Neutral/Protonated | Sequential Electron-Transfer–Proton-Transfer (ET-PT) nih.gov |

| Anionic | Concerted Electron–Proton-Transfer (EPT) acs.orgnih.gov |

This dependence on the protonation state highlights the intricate interplay between the electronic structure of the molecule and the surrounding chemical environment in directing the course of the reaction. nih.govd-nb.info

Debromination Mechanisms and Transient Radical Intermediates

Following the initial reduction event, this compound undergoes debromination, a process that involves the cleavage of the C-Br bond and the formation of transient radical intermediates. The mechanism of debromination is closely linked to the preceding electron and proton transfer steps. nih.gov

Upon one-electron reduction, the resulting species is prone to ejecting the bromide ion (Br-). acs.orgacs.org In the case of related 8-bromopurine derivatives, theoretical studies suggest that after electron addition and protonation at the C8 position, a π-complex is formed where the bromine atom is positioned above the molecular plane, facilitating the expulsion of Br-. acs.orgresearchgate.net This debromination leads to the formation of a one-electron oxidized purine (B94841) derivative. acs.orgresearchgate.net

The reaction of hydrated electrons with 8-bromopurine derivatives can lead to the formation of short-lived tautomeric radical intermediates. acs.orgacs.org For instance, in the reduction of 8-bromo-2-aminoadenosine, two distinct tautomers of the one-electron oxidized product are observed. acs.orgnih.gov These transient species can be characterized by their distinct absorption spectra and decay kinetics. acs.org The interconversion between these tautomers can be influenced by the solvent, with kinetic isotope effects observed when H2O is replaced with D2O, suggesting the involvement of proton transfer in the tautomerization process. acs.org

Photochemical Reactivity and Characterization of Photoproducts

The photochemical behavior of purine derivatives, including this compound, is characterized by a general resistance to UV irradiation compared to pyrimidines. thieme-connect.de However, they are not entirely inert to photochemical reactions. The introduction of a bromo substituent at the C8 position can influence this reactivity.

Irradiation of an equimolar mixture of xanthosine (B1684192) and this compound with UV light has been shown to result in the formation of a dimeric product, 8,8'-bixanthosine. thieme-connect.de This indicates that photochemical excitation can lead to the cleavage of the C-Br bond and subsequent radical-radical coupling reactions.

Further studies on related brominated nucleosides have revealed that photochemical processes can be complex. For example, the photochemistry of DNA is known to be sequence-dependent and can lead to the formation of specific photoproducts. researchgate.net While detailed studies on the full range of this compound photoproducts are not extensively documented in the provided results, the formation of the 8,8'-bixanthosine dimer points to a pathway involving radical intermediates generated through photolysis. thieme-connect.de The synthesis of this compound dialdehyde (B1249045) has also been reported, involving monitoring of the reaction via thin-layer chromatography. bsu.by

Tautomerism of One-Electron Oxidized Purine Derivatives

The one-electron oxidation of purine derivatives, which can be achieved through the reduction of their 8-bromo counterparts, often results in the formation of multiple tautomeric forms of the resulting radical species. acs.orgacs.org The study of these tautomers is crucial for a complete understanding of the reaction mechanism.

In the case of one-electron oxidized guanine (B1146940) derivatives, which are structurally related to oxidized xanthosine, two distinct tautomers have been identified. acs.org These tautomers arise from the protonation of the 8-haloguanine electron adduct. acs.orgresearchgate.net The two forms, an iminic and an aminic tautomer, exhibit significantly different absorption spectra, allowing for their experimental differentiation. acs.orgresearchgate.net

Computational and Spectroscopic Approaches in 8 Bromoxanthosine Research

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intricacies of chemical reactions at the molecular level. arxiv.org In the context of 8-Bromoxanthosine research, DFT calculations have been instrumental in elucidating the mechanisms of its reduction reactions. acs.orgresearchgate.net

Researchers have employed hybrid meta DFT calculations, specifically at the B1B95/6-31+G** level, to model the reaction between this compound and hydrated electrons (e-aq). acs.org These computational studies are crucial for understanding whether the reaction proceeds through a stepwise or a concerted mechanism. For the monoanionic form of this compound, DFT calculations suggest that the reduction involves a concerted electron-proton transfer (EPT) pathway. acs.org This is in contrast to the sequential electron-transfer-proton-transfer (ET-PT) pathway observed for similar molecules like 8-bromoisoguanosine. acs.org

The calculations help to map the potential energy surface of the reaction, identifying transition states and intermediates. dergipark.org.tr This theoretical approach, when combined with experimental data, provides a comprehensive picture of the reaction dynamics, explaining how factors like the protonation state of the molecule dictate the operative reaction pathway. acs.org The agreement between DFT predictions and experimental findings lends strong support to the proposed mechanisms. acs.org

Pulse Radiolysis Techniques for Kinetic and Mechanistic Studies

Pulse radiolysis is a powerful experimental technique used to study fast reactions involving short-lived reactive species, such as free radicals and hydrated electrons. nih.govnih.gov It has been a key method for investigating the kinetic and mechanistic details of this compound's reactions in aqueous solutions. acs.orgresearchgate.net

In these experiments, a high-energy electron pulse is used to generate hydrated electrons (e-aq) in the solution, which then react with the dissolved this compound. acs.orgnih.gov The subsequent rapid reactions are monitored using time-resolved spectroscopic measurements, allowing for the determination of reaction rate constants and the characterization of transient intermediates. nih.gov

Studies on this compound have revealed that its reactivity is highly dependent on its protonation state. acs.orgresearchgate.net The reaction with hydrated electrons ultimately leads to the formation of a one-electron oxidized purine (B94841) derivative following the cleavage of the bromide ion. acs.org The combination of pulse radiolysis with DFT calculations has been particularly fruitful, as the experimental kinetic data provide a benchmark for validating the computationally modeled reaction pathways. acs.org This integrated approach confirmed that the reduction of the this compound monoanion proceeds via a concerted electron-proton transfer mechanism. acs.org

Table 1: Kinetic and Mechanistic Data for Purine Derivatives

| Compound | Reactant | Proposed Reaction Pathway | Supporting Techniques |

|---|---|---|---|

| This compound (monoanion) | e-aq/H+ | Concerted Electron-Proton Transfer (EPT) | Pulse Radiolysis, DFT Calculations acs.org |

| 8-Bromoisoguanosine | e-aq/H+ | Sequential Electron-Transfer-Proton-Transfer (ET-PT) | Pulse Radiolysis, DFT Calculations acs.org |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is the definitive technique for detecting and characterizing systems with unpaired electrons, such as organic radicals and transition metal complexes. nih.govbyjus.comnumberanalytics.com In the study of purine derivatives and their interactions with metalloenzymes, ESR provides invaluable information on the electronic structure and environment of paramagnetic centers. nih.govuni-frankfurt.de

Research on the interaction of 8-bromoxanthine (B49285), the nucleobase component of this compound, with the enzyme xanthine (B1682287) oxidase has utilized ESR spectroscopy to probe the enzyme's active site. nih.gov During reductive titrations of the enzyme in the presence of 8-bromoxanthine, a characteristic Mo(V) EPR signal was observed. nih.gov The shape and behavior of this signal indicated that 8-bromoxanthine interacts directly with the molybdenum center of xanthine oxidase in a manner typical of the enzyme's substrates and products, despite the presence of the bulky bromine atom. nih.gov This characterization of the radical Mo(V) species confirms the direct binding of the inhibitor to the enzyme's redox-active metal center. nih.gov

X-ray Absorption Spectroscopy for Enzyme-Compound Interaction Analysis

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of a specific absorbing atom in a sample. mdpi.comiaea.org It is particularly useful for studying the active sites of metalloenzymes and their interactions with substrates, inhibitors, or other small molecules. rsc.org

Based on findings from ESR and kinetic studies on the interaction between 8-bromoxanthine and xanthine oxidase, it has been proposed that this compound is a potent potential probe for analyzing enzyme-substrate interactions using XAS. nih.gov The technique can provide precise information about the oxidation state of the molybdenum atom in the enzyme's active site, as well as the coordination number, bond distances, and geometry of its immediate environment upon binding of the inhibitor. mdpi.comiaea.org Such an analysis would offer a detailed structural snapshot of the enzyme-inhibitor complex, complementing the electronic and kinetic data obtained from other spectroscopic methods. nih.gov

Potentiometric Analysis in Enzyme Binding Studies

Potentiometric analysis is an electrochemical technique used to measure changes in the reduction-oxidation (redox) potential of a system. It is a valuable tool for studying the binding of inhibitors to enzymes, especially when the binding event influences the redox properties of the enzyme's active site. nih.gov

This method was employed to investigate the binding of 8-bromoxanthine to xanthine oxidase. nih.gov Potentiometric titrations of the enzyme complexed with 8-bromoxanthine revealed a significant increase in the oxidation-reduction potentials of the molybdenum center. nih.gov This finding indicates that the inhibitor binds preferentially to the fully reduced (MoIV) form of the enzyme's molybdenum center. nih.gov The dissociation constants (KD) determined from these studies quantified this preference, showing much tighter binding to the reduced enzyme. nih.gov

Table 2: Binding and Redox Potential Data for 8-Bromoxanthine with Xanthine Oxidase

| Enzyme State | Dissociation Constant (KD) | Observation |

|---|---|---|

| Oxidized Enzyme (MoVI) | 1.5 mM | Preferential binding to the reduced form of the enzyme, leading to an increase in the redox potential of the molybdenum center. nih.gov |

| Reduced Enzyme (MoIV) | 18 µM |

8 Bromoxanthosine As a Molecular Probe and Research Tool

Probing Enzyme-Substrate Interactions in Purine (B94841) Metabolism

The modification of natural purine nucleosides, such as the introduction of a bromine atom at the C8 position to create 8-bromoxanthosine, provides a powerful tool for investigating the intricate interactions between enzymes and their substrates within the purine metabolic pathways. These pathways, which include the synthesis, salvage, and degradation of purines, are fundamental to cellular life, providing the building blocks for DNA and RNA and playing key roles in energy metabolism and signaling. frontiersin.orgmdpi.comnih.govmdpi.com The enzymes governing these pathways are crucial, and understanding their mechanisms is vital. nih.gov

A key enzyme in purine catabolism is xanthine (B1682287) oxidase, which catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. wikipedia.org The nucleobase of this compound, 8-bromoxanthine (B49285), has been studied as a substrate analog to probe the active site of this enzyme. nih.gov Research shows that 8-bromoxanthine acts as an inhibitor of xanthine oxidase, with an inhibition constant (Ki) of approximately 400 μM. nih.govresearchgate.net The inhibition is uncompetitive with respect to the substrate xanthine. nih.govresearchgate.net

Detailed studies reveal that while 8-bromoxanthine has a minimal effect on the reaction of the reduced enzyme with oxygen, it significantly slows the rate of enzyme reduction by xanthine. nih.govresearchgate.net This indicates that the inhibition involves the interaction of 8-bromoxanthine with the molybdenum center at the enzyme's active site. nih.gov Despite the presence of the bulky bromine atom, 8-bromoxanthine interacts with the molybdenum center in a manner typical of natural purine substrates and products. nih.gov This makes it a valuable molecular probe for studying enzyme-substrate interactions, particularly for techniques like x-ray absorption spectroscopy that can elucidate the structural details of the enzyme's active site. nih.gov

Further investigation into its binding properties showed that 8-bromoxanthine binds preferentially to the fully reduced form of the enzyme's molybdenum center (MoIV). nih.govresearchgate.net This preferential binding to the reduced state is a key aspect of its inhibitory mechanism. researchgate.net

Table 1: Research Findings on the Interaction of 8-Bromoxanthine with Xanthine Oxidase

| Parameter | Finding | Reference |

|---|---|---|

| Inhibition Constant (Ki) | ~400 μM | nih.gov |

| Inhibition Type | Uncompetitive with respect to xanthine | nih.gov |

| Mechanism of Action | Interacts with the molybdenum center, slowing enzyme reduction. | nih.govresearchgate.net |

| Binding Preference | Binds preferentially to the reduced (MoIV) form of the enzyme. | nih.govresearchgate.net |

| Dissociation Constant (Kd) - Oxidized Enzyme | 1.5 mM | nih.gov |

| Dissociation Constant (Kd) - Reduced Enzyme | 18 μM | nih.gov |

| Potential Application | Probe for enzyme-substrate interactions using x-ray absorption spectroscopy. | nih.gov |

Applications in Studying Xanthosine (B1684192) Biology and Purine Metabolism Dynamics

Purine metabolism is a dynamic and highly regulated network essential for cell growth, proliferation, and survival. mdpi.com It involves a balance between de novo synthesis and salvage pathways to maintain the necessary pool of purine nucleotides. frontiersin.orgmdpi.com Xanthosine and its derivatives are central intermediates in these pathways; for instance, xanthosine monophosphate (XMP) is a precursor to guanosine (B1672433) monophosphate (GMP), and xanthosine itself can be a substrate for nucleosidases that cleave it into the base xanthine and ribose. nih.govfrontiersin.orgmdpi.com Given its central role, studying the biology of xanthosine and the dynamics of its metabolism is crucial for understanding cellular physiology.

Modified nucleosides like this compound serve as valuable chemical tools for these investigations. The introduction of the bromo- group allows researchers to track, perturb, or probe metabolic fluxes in ways not possible with the natural compound. For example, studies on the uptake of various purine compounds in tea plants showed that xanthosine was taken up the slowest compared to other purines like adenine (B156593) and adenosine, providing insights into the dynamics of purine transport and utilization in plants. oup.com The use of fluorescent purine analogs has also become a common strategy to act as reporters for enzymatic activity in biological samples, highlighting the utility of modified purines in studying metabolic dynamics. mdpi.com

The study of purine metabolism dynamics is particularly relevant in disease states. For instance, the formation of dynamic enzyme complexes called purinosomes, which facilitate metabolic flux, is influenced by cellular conditions and is often upregulated in cancer cells. nih.govresearchgate.net Tools that can probe the function of specific enzymes within these pathways are therefore essential. While direct studies using this compound to track metabolic flux are emerging, the principles are well-established with other labeled or modified purines, paving the way for its use in understanding the complex and dynamic nature of xanthosine biology. nih.govoup.com The metabolism of related 8-substituted purines, such as 8-aminopurines, has been investigated, showing how these compounds are processed by enzymes like purine nucleoside phosphorylase and xanthine oxidase, further illustrating how C8-modified purines can be used to explore metabolic pathways. nih.gov

Investigating Electron Transfer Processes in Nucleic Acid Systems

The introduction of a halogen atom, such as bromine, into a nucleoside creates an effective "trap" for electrons, making this compound an excellent tool for investigating electron transfer processes in nucleic acid systems. iaea.org When an excess electron is introduced into a system containing an 8-bromopurine, it can be captured by the modified nucleoside, leading to the cleavage of the carbon-bromine bond and the release of a bromide ion. acs.orgnih.gov This predictable reaction allows researchers to study the mechanisms and pathways of electron migration.

The one-electron reduction of this compound has been studied in detail using techniques like pulse radiolysis combined with computational DFT calculations. acs.orgresearchgate.net These studies reveal that the mechanism of reduction is highly dependent on the protonation state of the molecule. acs.org The process can occur through two primary mechanisms of proton-coupled electron transfer (PCET), a fundamental process in many biological reactions. nih.govnih.govdiva-portal.orgnih.gov

Sequential Electron-Transfer-Proton-Transfer (ET-PT): The electron is transferred first, followed by a proton.

Concerted Electron-Proton-Transfer (EPT): The electron and proton are transferred in a single, concerted step.

Research has shown that for this compound, the specific pathway depends on its ionic form. acs.orgnih.gov DFT calculations suggest that the monoanionic form of this compound favors a concerted EPT pathway, while other 8-bromopurines like 8-bromoisoguanosine proceed via a sequential ET-PT mechanism. acs.org This highlights the subtle yet critical influence of the molecular structure on electron transfer dynamics. The study of such brominated nucleosides provides fundamental insights into how excess electrons, which can be generated by ionizing radiation, behave within DNA and RNA, contributing to our understanding of radiation-induced damage. nih.gov

Table 2: Investigated Electron Transfer Mechanisms in 8-Bromopurine Derivatives

| Compound | Condition | Predominant Mechanism | Method of Study | Reference |

|---|---|---|---|---|

| This compound | Monoanion in aqueous phase | Concerted Electron-Proton-Transfer (EPT) | Pulse Radiolysis & DFT Calculations | acs.org |

| 8-Bromoisoguanosine | Neutral in aqueous phase | Sequential Electron-Transfer-Proton-Transfer (ET-PT) | Pulse Radiolysis & DFT Calculations | acs.org |

| 8-Bromo-2-aminoadenosine | Natural pH in aqueous phase | Debromination after protonation at C8, leading to tautomer formation | Pulse Radiolysis & DFT Calculations | acs.orgnih.gov |

Utility in Non-Enzymatic Nucleic Acid Manipulation Methodologies

The chemical properties of this compound, specifically the reactivity of the bromine atom at the 8-position, make it a versatile precursor in the non-enzymatic chemical synthesis and manipulation of nucleic acids. The C8-bromo substituent serves as an excellent leaving group, enabling its replacement with a wide variety of other functional groups through nucleophilic substitution reactions.

This utility is particularly valuable in creating novel nucleoside analogs with specific properties for research. For example, this compound can be a starting material for the synthesis of 8-aminoxanthine (B1206093) and related 8-aminopurine nucleosides. nih.gov These synthetic transformations are typically non-enzymatic, relying on chemical reagents and controlled reaction conditions. The resulting 8-amino derivatives are themselves subjects of significant research, for instance, in the formation of triple-helix DNA structures. glenresearch.com

Furthermore, 8-bromopurines have been employed in synthetic schemes relevant to prebiotic chemistry, which seeks to understand the non-enzymatic origins of life's essential molecules. researchgate.netacs.org In one proposed prebiotic synthesis of purine deoxynucleotides, an 8-thio-purine is used as an intermediate, which is then subjected to photochemical reduction and desulfurization to yield the final product. acs.org While this example uses a thio-group, the principle of using a modifiable C8 position is the same. The C8-bromo group offers a reactive handle that can be manipulated through various non-enzymatic chemical reactions, including reduction or substitution, to generate both natural and non-natural purine structures. vulcanchem.comresearchgate.net This chemical tractability makes this compound and related compounds valuable assets for the custom synthesis of modified oligonucleotides and for exploring the fundamental chemical possibilities of nucleic acid structures. glenresearch.comacs.org

Comparative Studies with 8 Bromopurine Nucleoside Analogs

Insights from 8-Bromoisoguanosine Reactivity

Studies involving the one-electron reduction of 8-bromoxanthosine and 8-bromoisoguanosine have revealed that the reaction mechanism is fundamentally dependent on the protonation state of the purine (B94841) ring. researchgate.netacs.org This distinction highlights the critical role of the substrate's charge in dictating the pathway of electron and proton transfer events. unc.edu

The one-electron reduction of neutral 8-bromoisoguanosine at pH 7 proceeds through a sequential, two-step mechanism known as Electron-Transfer-Proton-Transfer (ET-PT). acs.orgacs.org In this pathway, the molecule first accepts an electron to form a radical anion, which is then subsequently protonated at the C8 position, leading to the cleavage of the carbon-bromine bond. acs.org

In contrast, the reduction of this compound, which exists as a monoanion at pH 7, follows a concerted Electron-Proton-Transfer (EPT) mechanism. acs.orgacs.org In this pathway, the electron and proton are transferred in a single, concerted step. This mechanism is favored for the anionic species as it circumvents the formation of a high-energy, unstable dianion radical intermediate that would be generated in a stepwise ET-PT process. unc.edu The investigation of these proton-coupled electron transfer (PCET) reactions provides significant insight into the fundamental reactivity of these biomolecules. acs.orgnih.gov

Table 1: Comparison of One-Electron Reduction Mechanisms

| Compound | State (at pH 7) | Reaction Mechanism | Rationale |

|---|---|---|---|

| 8-Bromoisoguanosine | Neutral | Sequential (ET-PT) | The neutral molecule can accommodate a stepwise electron transfer followed by protonation. acs.org |

| This compound | Monoanion | Concerted (EPT) | The concerted pathway avoids the formation of a high-energy dianion intermediate. acs.orgunc.edu |

Analogous Reactions of 8-Bromo-2-aminoadenosine Derivatives

Further insights into 8-halopurine reactivity can be gained from studying the one-electron reduction of 8-bromo-2-aminoadenosine (8-Br-2AA). acs.org The reaction of hydrated electrons with 8-Br-2AA at a neutral pH results in the formation of two distinct tautomeric forms of the one-electron oxidized 2-aminoadenosine (B16350) (2AA) radical. nih.govacs.org

The mechanism involves the initial formation of an electron adduct of 8-Br-2AA, which is subsequently protonated at the C8 position. This intermediate then rapidly eliminates a bromide ion (Br⁻) to yield a short-lived tautomeric radical. nih.govacs.org This first observable species then decays via first-order kinetics into a second, more stable tautomeric intermediate. acs.org Notably, this second intermediate is the same species that is formed through the direct oxidation of 2-aminoadenosine by oxidizing radicals like SO₄•⁻. nih.govacs.org The rate of this tautomerization is influenced by the surrounding medium; it is accelerated by phosphate (B84403) and slowed in deuterium (B1214612) oxide (D₂O). acs.org Gamma-radiolysis of 8-Br-2AA in aqueous solutions ultimately leads to 2AA as the single final product. nih.gov This multi-step process involving distinct tautomeric intermediates provides a point of comparison to the pathway choices (concerted vs. sequential) observed for this compound and 8-bromoisoguanosine.

Table 2: Comparison of Reduction Intermediates

| Starting Compound | Key Intermediates | Mechanistic Feature |

|---|---|---|

| This compound (anion) | Transition state for concerted transfer | Concerted Electron-Proton-Transfer (EPT). acs.org |

| 8-Bromo-2-aminoadenosine | Two distinct tautomeric radicals | Stepwise debromination followed by tautomerization. nih.govacs.org |

General Principles of 8-Halopurine Nucleoside Chemistry and Reactivity

The chemistry of 8-halopurines, including this compound, is largely defined by the reactivity of the C8-halogen bond. mdpi.com The C8 position in the purine scaffold is active in both electrophilic and nucleophilic substitution reactions, and the presence of a halogen atom makes it an excellent leaving group for nucleophilic displacement and a versatile handle for metal-catalyzed cross-coupling reactions. cas.czmdpi.com

Two primary synthetic approaches are utilized for the preparation of 8-substituted purine derivatives from 8-halo precursors: direct modification at the 8-position or preparation of an 8-substituted purine base followed by alkylation. tandfonline.comnih.gov The direct modification of an 8-bromopurine is often the most convenient method, providing good product yields. tandfonline.com

Common transformations of 8-bromopurine nucleosides include:

Nucleophilic Substitution: The bromine atom at the 8-position is highly reactive towards nucleophiles. cas.cz It can be readily displaced by various nucleophiles, including amines to form 8-amino derivatives, alkoxides (like sodium methoxide) to yield 8-methoxy compounds, and thiourea (B124793) to produce 8-mercaptopurines. cas.cznih.gov

Palladium-Catalyzed Cross-Coupling: 8-Bromopurines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples the purine with boronic acids, is widely used to synthesize 8-aryl and 8-alkenyl purines. cas.czmdpi.com Similarly, the Sonogashira coupling with terminal alkynes is employed to prepare 8-alkynyl derivatives. mdpi.com These reactions can often be performed on unprotected nucleosides and nucleotides in aqueous media. rsc.org

Lithiation and Electrophilic Trapping: An alternative strategy for functionalizing the C8 position involves direct lithiation of a protected purine nucleoside using a strong base, followed by the addition of an electrophilic halogen source, such as 1,2-dibromotetrachloroethane, to install the 8-bromo substituent. tandfonline.com

These general principles underscore the synthetic utility of 8-bromopurine nucleosides like this compound as pivotal intermediates for the synthesis of a diverse array of functionally modified purine derivatives. uio.no

Table 3: Summary of Key Reactions of 8-Bromopurine Nucleosides

| Reaction Type | Typical Reagents | Product Type |

|---|---|---|

| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiols | 8-Amino, 8-Alkoxy, 8-Thio derivatives cas.cznih.gov |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 8-Aryl derivatives cas.czmdpi.com |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 8-Alkynyl derivatives mdpi.com |

| Lithiation & Halogenation | 1. Strong base (e.g., LDA) 2. Electrophilic halogen source | 8-Halopurine derivatives tandfonline.com |

Future Directions in 8 Bromoxanthosine Research

Advancements in Reaction Mechanism Delineation

A critical area of ongoing research is the detailed characterization of the reaction mechanisms involving 8-bromoxanthosine. Understanding how this molecule interacts and reacts at a fundamental level is paramount for its rational application and for the design of new derivatives with tailored properties.

Recent studies have significantly advanced our understanding of the one-electron reduction of this compound. Investigations using pulse radiolysis techniques and computational methods, such as density functional theory (DFT) calculations, have been instrumental in dissecting these complex processes. A key finding is that the reactivity of this compound is highly dependent on its protonation state. researchgate.netacs.org

Specifically, the reaction of this compound with hydrated electrons (eaq-) and protons (H+) can proceed through different pathways. For the monoanionic form of this compound, computational studies suggest a concerted electron-proton-transfer (EPT) mechanism is favored. researchgate.netacs.org In this pathway, the transfer of the electron and the proton occur in a single, concerted step. This is in contrast to the sequential electron-transfer-proton-transfer (ET-PT) pathway observed for other related purine (B94841) derivatives like 8-bromoisoguanosine under similar conditions. researchgate.netacs.org

The preference for the EPT pathway in the this compound monoanion is a significant finding, as it highlights the subtle electronic factors that can dictate reaction mechanisms in these systems. Future research will likely focus on further refining these models, potentially using more advanced computational techniques and time-resolved spectroscopic methods to experimentally validate the predicted transition states and intermediates. A deeper understanding of these mechanisms will not only be crucial for predicting the fate of this compound in various chemical and biological environments but also for designing novel compounds where the reaction pathway can be controlled.

Development of Novel Derivatization Strategies

The bromine atom at the C8 position of this compound serves as a versatile chemical handle for the synthesis of a wide array of derivatives. The development of novel derivatization strategies is a key future direction, as it will unlock new applications for this class of compounds.

The C8-bromo group is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. This has been exploited to synthesize 8-amino and 8-substituted aminopurine ribonucleosides through the displacement of the bromine atom. Current time information in Bangalore, IN. These derivatization reactions open up avenues to create libraries of compounds with diverse functionalities, which can then be screened for various biological activities.

Future derivatization strategies are expected to move beyond simple nucleophilic substitutions. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, could be employed to introduce carbon-based substituents at the C8 position. This would allow for the synthesis of 8-alkenyl, 8-aryl, and 8-alkynyl xanthosine (B1684192) derivatives, significantly expanding the chemical space accessible from this compound.

Another promising area is the synthesis of photoreactive derivatives. For example, 8-azido derivatives can be prepared from 8-bromo precursors. These azido (B1232118) compounds can serve as photoaffinity labels to identify and characterize the binding partners of xanthosine-based molecules within a cell. The development of more efficient and selective methods for these transformations will be a key focus of future research.

The table below outlines some potential derivatization strategies and the resulting classes of compounds.

| Derivatization Strategy | Reagents/Conditions | Resulting Compound Class | Potential Applications |

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | 8-Amino, 8-Thio, 8-Alkoxy Xanthosines | Enzyme inhibitors, Receptor ligands |

| Suzuki Coupling | Boronic acids, Pd catalyst | 8-Aryl Xanthosines | Fluorescent probes, Therapeutic agents |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | 8-Alkynyl Xanthosines | Click chemistry handles, Bioorthogonal probes |

| Stille Coupling | Organostannanes, Pd catalyst | 8-Alkenyl/Aryl Xanthosines | Molecular probes, Material science |

| Azide Formation | Sodium azide | 8-Azido Xanthosines | Photoaffinity labeling, Bio-conjugation |

Expanded Applications as Mechanistic Probes in Complex Biological Systems

The unique properties of this compound make it an excellent tool for investigating complex biological processes. Future research will undoubtedly see an expansion of its use as a mechanistic probe.

One of the established applications of this compound is in the study of one-electron oxidized purine derivatives. The reduction of this compound can lead to the formation of a purine radical, providing a clean method to generate and study these reactive species. researchgate.netacs.org This is particularly relevant for understanding the mechanisms of DNA damage and repair, where purine radicals are often implicated as intermediates.

The ability to introduce a heavy atom like bromine into a biological system with minimal steric perturbation is another advantage. This can be exploited in X-ray crystallography studies to aid in phase determination for solving the three-dimensional structures of proteins and nucleic acids that bind xanthosine or its derivatives.

Furthermore, the development of derivatized this compound molecules, as discussed in the previous section, will open up new possibilities for their use as probes. For example, the incorporation of fluorescent moieties through derivatization could allow for the real-time imaging of xanthosine-related processes in living cells. Similarly, the attachment of biotin (B1667282) or other affinity tags would enable the isolation and identification of proteins that interact with these nucleoside analogues.

The future of this compound as a mechanistic probe lies in its integration with other advanced techniques. For example, combining its use with mass spectrometry-based proteomics could provide a powerful platform for identifying the cellular targets of xanthosine-based drugs. The continued development of sophisticated molecular probes based on the this compound scaffold will undoubtedly provide deeper insights into the intricate workings of biological systems. nih.govnih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.